Isophthaloyl dichloride

Description

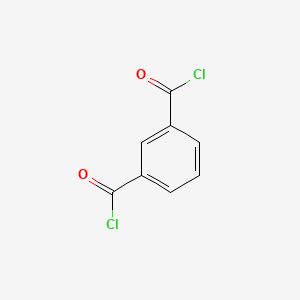

Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQSRULYDNDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30942-71-3 | |

| Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026641 | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthaloyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

276 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F OC | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3880 @ 17 °C/4 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, PRISMS FROM ETHER | |

CAS No. |

99-63-8 | |

| Record name | Isophthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43-44 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isophthaloyl dichloride chemical structure and properties

An In-depth Technical Guide to Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of high-performance polymers and other specialty chemicals. It covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and safety considerations, presented in a format tailored for a technical audience.

Chemical Identity and Structure

This compound, also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted at the 1 and 3 positions with acyl chloride functional groups. This meta-substitution pattern imparts specific properties to the polymers derived from it, such as flexibility and thermal stability.[5]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | benzene-1,3-dicarbonyl chloride[2][3][6] |

| CAS Number | 99-63-8[5][7][8] |

| Molecular Formula | C₈H₄Cl₂O₂[5][6][9][10][11] |

| Molecular Weight | 203.02 g/mol [2][5][11][12] |

| EC Number | 202-774-7[7][10] |

| InChI Key | FDQSRULYDNDXQB-UHFFFAOYSA-N[6] |

| SMILES | ClC(=O)c1cc(ccc1)C(=O)Cl |

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or liquid, depending on the ambient temperature.[13] It has a pungent odor and is highly reactive, particularly with moisture.[13] Due to its melting point being close to room temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[7]

Table of Physicochemical Data:

| Property | Value |

| Appearance | White crystalline mass/solid[5][13][14] |

| Melting Point | 42-45 °C |

| Boiling Point | 276 °C (lit.)[5][9][12][15] |

| Density | 1.39 g/cm³ at 17 °C[7] |

| Vapor Pressure | 0.04 hPa (0.03 mmHg) at 25 °C[16] |

| Flash Point | 180 °C (356 °F) - closed cup |

| Water Solubility | Reacts vigorously[13][14] |

| Solubility | Soluble in ether and other organic solvents like benzene, toluene, xylene, and chloroform.[9][17] |

Synthesis of this compound

The most common industrial method for synthesizing this compound involves the reaction of isophthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂).[13][18] The reaction is typically catalyzed by N,N-dimethylformamide (DMF) or similar catalysts.[13]

Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Isophthalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalyst)

-

Inert solvent (e.g., dichlorobenzene, chlorobenzene, or xylene)[19]

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl gas)

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Charging the Reactor: In a fume hood, charge the round-bottom flask with the inert solvent, isophthalic acid, and a catalytic amount of DMF.[19] Begin stirring to create a slurry.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the stirred mixture at room temperature.[19] The reaction is exothermic and will generate hydrogen chloride (HCl) gas.

-

Reaction Under Reflux: Gradually heat the mixture to a reflux temperature of 50-80 °C.[19] Maintain the reflux for 5-10 hours, or until the evolution of HCl gas ceases, indicating the completion of the reaction.[19] The solid isophthalic acid will gradually dissolve as it is converted to the soluble dichloride.

-

Work-up and Purification:

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl gas and the corrosive nature of thionyl chloride. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a highly reactive compound due to the two acyl chloride groups.[13] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with water leads to rapid hydrolysis back to isophthalic acid and hydrogen chloride gas.[13][21]

This high reactivity is harnessed in its primary application: as a monomer for step-growth polymerization.

Polymer Synthesis

This compound is a crucial building block for high-performance polymers, most notably polyamides (aramids) and polyesters.[5][12][13]

-

Aramid Fibers: It is a key monomer, along with m-phenylenediamine, in the synthesis of Nomex®, an aramid fiber known for its excellent thermal, chemical, and radiation resistance.[15]

-

Other Polymers: It is also used to produce polyacrylates, high-temperature resistant resins, protective coatings, and films.[5][10]

-

Stabilizer: It acts as a water scavenger and stabilizer for urethane (B1682113) prepolymers.[5]

Caption: Polymerization of Nomex® from its monomers.

Safety and Handling

This compound is a hazardous chemical classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[11][13] It causes severe skin burns and eye damage and is toxic if inhaled.[7][8][21][22]

Summary of Hazards:

| Hazard Type | Description | GHS Codes |

| Acute Toxicity | Toxic if inhaled (Category 3), Harmful in contact with skin (Category 4).[21][22] | H331, H312[7][8] |

| Corrosion | Causes severe skin burns and eye damage (Category 1A).[7][8][21][22] | H314[7][8] |

| Reactivity | Reacts vigorously with water, releasing toxic HCl gas. Moisture sensitive.[13][21] | EUH014 (Reacts violently with water)[11] |

| Incompatibilities | Water, strong bases, alcohols, and strong oxidizing agents.[1][21] |

Handling and Storage:

-

Handle only in a well-ventilated area or under a chemical fume hood.[1][21]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[11][21]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep containers tightly closed and protected from moisture.[1][21] Storage temperatures should be below +30°C.[5][7][9]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[1]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzenedicarbonyl dichloride [webbook.nist.gov]

- 5. This compound | 99-63-8 [chemicalbook.com]

- 6. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chembk.com [chembk.com]

- 10. This compound [kaiyuan-chemical.com]

- 11. fishersci.es [fishersci.es]

- 12. Isophthaloyl Chloride | 99-63-8 | C8H4Cl2O2 [shreesulphuric.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. Isophthaloyl chloride [myskinrecipes.com]

- 16. Isophthaloyl chloride = 99 99-63-8 [sigmaaldrich.com]

- 17. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 18. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]

- 19. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]

- 21. fishersci.com [fishersci.com]

- 22. merckmillipore.com [merckmillipore.com]

Isophthaloyl Dichloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride widely utilized as a monomer in the synthesis of high-performance polymers, most notably polyamides like Nomex®. Its chemical structure imparts thermal stability, chemical resistance, and flame-retardant properties to the resulting materials. While a cornerstone in polymer chemistry, its role in drug development is primarily as a versatile chemical intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and safety considerations of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid or fused mass with a pungent odor.[1] It is reactive with water and soluble in many organic solvents.[2] Due to its melting point being close to ambient temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[3][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 203.02 g/mol | [5][6][7] |

| Molecular Formula | C₈H₄Cl₂O₂ | [5][8][9][10][11] |

| CAS Number | 99-63-8 | [5][9][10][11] |

| Appearance | White to slightly yellow crystalline powder or mass | [1][2] |

| Melting Point | 43-44 °C | [6][9] |

| Boiling Point | 276 °C | [6][9] |

| Density | 1.39 g/cm³ (at 17 °C) | [3][5] |

| Vapor Pressure | 0.03 mmHg (at 25 °C) | |

| Flash Point | 180 °C (closed cup) | [3] |

| Solubility | Soluble in ether, benzene, toluene, xylene, chloroform. Reacts with water and alcohol. | [2][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | References |

| FT-IR | Characteristic strong C=O stretching vibration for the acyl chloride. | [12][13] |

| ¹H NMR | Signals corresponding to the aromatic protons. | [14][15] |

| ¹³C NMR | Resonances for the carbonyl carbon and aromatic carbons. | [12][16] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [12][14] |

Synthesis of this compound

The synthesis of high-purity this compound is critical for its application in polymer synthesis. Several methods have been developed, with the chlorination of isophthalic acid being a common approach.

Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound using isophthalic acid and thionyl chloride.

Materials:

-

Isophthalic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (catalyst)

-

Inert solvent (e.g., chlorobenzene, dichlorobenzene, or xylene)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, add the inert solvent, isophthalic acid, and a catalytic amount of N,N-dimethylformamide or N,N-dimethylacetamide at room temperature.[10]

-

While stirring, add thionyl chloride to the mixture.[10]

-

Gradually heat the reaction mixture to a temperature between 50-80°C and maintain it under reflux for 5-10 hours. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gas ceases.[10]

-

After the reaction is complete, purify the this compound from the reaction mixture. This is typically achieved through distillation under reduced pressure.[9][10]

Key Reactions and Applications

The primary application of this compound is in the synthesis of aromatic polyamides (aramids) through polycondensation with diamines.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a technique used to produce polymers at the interface of two immiscible liquids. This method is particularly useful for the rapid synthesis of high molecular weight polyamides.

Experimental Protocol: Synthesis of an Aromatic Polyamide

Materials:

-

This compound

-

An aromatic diamine (e.g., m-phenylenediamine)

-

An organic solvent immiscible with water (e.g., dichloromethane (B109758) or chloroform)

-

Water

-

An acid scavenger (e.g., sodium carbonate or triethylamine)

Procedure:

-

Prepare two separate solutions:

-

An aqueous solution of the aromatic diamine and the acid scavenger.

-

An organic solution of this compound in the organic solvent.

-

-

Carefully layer the organic solution on top of the aqueous solution in a beaker, creating a distinct interface between the two immiscible phases.

-

A film of the polyamide will form at the interface.

-

The polymer film can be continuously drawn out from the interface as a "rope".

-

The resulting polymer should be washed thoroughly with water and a suitable solvent (e.g., methanol) to remove unreacted monomers and byproducts, and then dried.

Role in Drug Development

While not a therapeutic agent itself, this compound's reactivity makes it a valuable building block in the synthesis of more complex molecules. In drug development, it can be used to create amide linkages in the synthesis of novel compounds being investigated for their biological activity. The formation of stable amide bonds is a fundamental reaction in medicinal chemistry.

Visualized Workflow: Polyamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a polyamide from this compound and a generic diamine.

Caption: Workflow for Polyamide Synthesis.

It is important to note that this compound is a synthetic building block and is not known to be involved in biological signaling pathways.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.

Table 3: Hazard Information for this compound

| Hazard | Description | References |

| Acute Toxicity | Toxic if inhaled and harmful in contact with skin. | [5][6][17] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [5][6][17] |

| Respiratory Hazard | Causes chemical burns to the respiratory tract. | [5] |

| Reactivity | Reacts with water, alcohols, strong bases, and strong oxidizing agents. | [5][17] |

| Hazardous Decomposition Products | Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide. | [5][17] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[17]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Conclusion

This compound is a fundamental reagent in polymer science and a useful intermediate in organic synthesis. Its properties and reactivity are well-characterized, enabling its use in the production of high-performance materials. For researchers in drug development, its utility lies in its ability to form robust amide bonds, facilitating the synthesis of complex organic molecules. Strict adherence to safety protocols is essential when handling this corrosive and toxic compound.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. US4528146A - Process for the preparation of terephthaloyl and isophthaloyl dichlorides - Google Patents [patents.google.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound for synthesis 99-63-8 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]

- 10. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.es [fishersci.es]

- 12. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Phthaloyl dichloride(88-95-9) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Isophthaloyl Dichloride (CAS 99-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthaloyl dichloride (IPC), identified by CAS number 99-63-8, is a highly reactive aromatic acyl chloride derived from isophthalic acid.[1][2] It serves as a fundamental building block in the synthesis of a wide range of high-performance materials and complex organic molecules.[3][4] Presented as a white to pale yellow crystalline solid, IPC is characterized by a pungent odor and vigorous reactivity, particularly with nucleophiles like water, alcohols, and amines.[5][6] This reactivity is harnessed in industrial and laboratory settings for polycondensation reactions, leading to the formation of robust polymers such as aramids (aromatic polyamides), polyesters, and polyarylates.[3][7]

For professionals in research and drug development, this compound is not only a precursor to advanced materials with potential biomedical applications but also a key intermediate in the synthesis of specialty chemicals and pharmacologically active scaffolds.[4][5] Its rigid benzenoid structure and bifunctional nature allow for the precise construction of well-defined molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, experimental protocols, and applications relevant to the scientific community.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. Due to its specific melting range, the compound may exist as a solid, liquid, or a supercooled melt at ambient temperatures.[8][9]

| Property | Value |

| CAS Number | 99-63-8[2] |

| IUPAC Name | benzene-1,3-dicarbonyl chloride[2] |

| Molecular Formula | C₈H₄Cl₂O₂[2] |

| Molecular Weight | 203.02 g/mol [2] |

| Appearance | White to pale yellow crystalline solid/mass[5][10] |

| Melting Point | 42-45 °C[8] |

| Boiling Point | 276 °C (lit.)[11] |

| Density | 1.39 g/cm³ at 17 °C[8][9] |

| Vapor Pressure | 0.04 hPa at 25 °C[8] |

| Flash Point | 180 °C (356 °F) - closed cup[8][11] |

| Solubility | Soluble in ether, chloroform, benzene, and other organic solvents.[6][10][12] Reacts vigorously with water and alcohols.[5][6][13] |

| Refractive Index | 1.570 at 47 °C[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Key spectral data are compiled below.

| Technique | Key Signals / Information |

| Infrared (IR) Spectroscopy | IR: 13750 (Sadtler Research Laboratories Prism Collection)[5] |

| ¹H NMR Spectroscopy | Spectra available in databases (e.g., SpectraBase).[5] Aromatic protons are expected in the δ 7.5-8.5 ppm range. |

| ¹³C NMR Spectroscopy | Spectra available in databases.[5] Carbonyl carbons (C=O) are expected around δ 165-170 ppm. Aromatic carbons appear in the δ 125-135 ppm region. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak expected at m/z ≈ 202, with characteristic isotopic pattern for two chlorine atoms (M+2, M+4).[5] |

Synthesis and Key Reactions

Synthesis of this compound

The most common industrial and laboratory synthesis of this compound involves the chlorination of isophthalic acid.[5] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent, often in the presence of a catalytic amount of an N,N-dimethylamide like DMF.[3][5] Phosgene is also used as a chlorinating agent in some processes.[14] The reaction proceeds by converting the carboxylic acid groups into highly reactive acyl chloride groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Interfacial polymerization of aromatic polyamide reverse osmosis membranes - American Chemical Society [acs.digitellinc.com]

- 5. CN104387263A - Synthesis process of this compound - Google Patents [patents.google.com]

- 6. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Kevlar®, Nomex®, and VAR Modification by Small Organic Molecules Anchoring: Transfusing Antibacterial Properties and Improving Water Repellency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. CN104744232A - Method for preparing this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Solid Isophthaloyl Dichloride

This technical guide provides a comprehensive overview of the core physical properties of solid this compound (CAS No. 99-63-8). The information is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for scientific and research applications.

Core Physical and Chemical Properties

This compound is an acyl chloride derivative of isophthalic acid.[1] At room temperature, it typically presents as a white to pale yellow crystalline solid or mass.[1] Due to its low melting point, it may also exist as a liquid, a solidified melt, or a supercooled melt depending on ambient conditions.[2] It is a lachrymator and possesses a pungent odor.[3][4] This compound is highly reactive, particularly with moisture, and will react vigorously with water to release hydrogen chloride gas.[1][5] Consequently, it should be handled under dry, inert atmospheric conditions.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Temperature/Conditions | Citations |

| Molecular Formula | C₈H₄Cl₂O₂ | - | [1][2][6] |

| Molecular Weight | 203.02 g/mol | - | [2][6] |

| Melting Point | 43-44 °C | - | [2][3][6][7][8] |

| 42-45 °C | - | ||

| 43-46 °C | - | [9] | |

| Boiling Point | 276 °C | at 760 mmHg (lit.) | [3][7][8][9] |

| 142 °C | at 15 mmHg | [10] | |

| Density | 1.39 g/cm³ | at 17 °C | [2][3] |

| 1.388 g/cm³ | - | [9] | |

| 1.3880 g/cm³ | at 17 °C / 4 °C | [6][8] | |

| Vapor Pressure | 0.00289 hPa | at 20 °C | [2][3] |

| 0.04 hPa | at 25 °C | [11] | |

| 0.03 mm Hg | at 25 °C | [12] | |

| Refractive Index | 1.570 | at 47 °C | [1][4][13] |

| Flash Point | 180 °C | Closed cup | [2] |

| 356 °F | Open cup | [8] | |

| Explosion Limit | 1.5 - 8.9 % (v/v) | - | [2] |

| Water Solubility | Reacts | - | [1][4][5][12] |

| Solubility | Soluble in ether and other organic solvents | - | [6][8][14] |

| Sparingly soluble in water | - |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise experimental procedures. Standard methodologies are outlined below. Given its reactivity with moisture, all procedures must be conducted in a dry environment.

Determination of Melting Point

The melting point is a critical indicator of purity.[15] A mixed melting point technique can be used for identity confirmation.[15]

Apparatus:

-

Digital melting point apparatus (e.g., DigiMelt)[15]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the ground sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[15]

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating ramp (e.g., 10-20 °C/min) is used for a preliminary, approximate measurement.

-

For a precise measurement, a new sample is heated to about 20 °C below the approximate melting point and then the ramp rate is slowed to 1-2 °C/min.[15]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is the end of the range. A pure substance typically has a sharp melting range of 1-2 °C.[15]

Determination of Solubility in Organic Solvents

This compound reacts with water and alcohols but is soluble in various non-protic organic solvents.[6][14]

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of dry, non-protic organic solvents (e.g., ether, toluene, chloroform, benzene) is selected.[14]

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is weighed and placed into a dry test tube.

-

Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) using a graduated pipette.

-

Mixing: After each addition, the tube is stoppered and agitated using a vortex mixer until the solid is fully dissolved or it is clear that it will not dissolve further.

-

Observation: The volume of solvent required to completely dissolve the solid is recorded.

-

Quantification: The solubility is expressed qualitatively (e.g., freely soluble, soluble, sparingly soluble) or quantitatively (e.g., in mg/mL).

Workflow and Process Visualization

The following diagram illustrates the workflow for identifying an unknown solid sample suspected to be this compound using the mixed melting point technique.

Caption: Workflow for identity confirmation via mixed melting point analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 99-63-8 | 804808 [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS 99-63-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isophthaloyl chloride, ≥99% - 99-63-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 8. Isophthaloyl chloride | C8H4Cl2O2 | CID 7451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isophthaloyl chloride [myskinrecipes.com]

- 10. Isophthaloyl Chloride | 99-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. イソフタロイルクロリド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 99-63-8 [chemicalbook.com]

- 13. isophthaloyl chloride [stenutz.eu]

- 14. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Physical Properties of Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of isophthaloyl dichloride. It includes a compilation of reported values, detailed experimental protocols for the determination of these physical properties, and a logical workflow for compound identification.

Physical Properties of this compound

This compound, with the chemical formula C₈H₄Cl₂O₂, is a white crystalline solid at room temperature.[1] It is a key chemical intermediate in the synthesis of high-performance polymers such as aramids. The physical properties of a compound, particularly its melting and boiling points, are critical indicators of its purity and identity.

Data Presentation

The melting and boiling points of this compound have been reported across various chemical literature and commercial suppliers. A summary of these values is presented below. The slight variations in reported temperatures can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value (°C) | Reported Value (°F) | Citations |

| Melting Point | 42 - 45 | 107.6 - 113 | [2] |

| 43 - 44 | 109 - 111 | [3][4][5][6][7] | |

| 44 | 111.2 | [8] | |

| 68 - 70 | 154.4 - 158 | [1] | |

| Boiling Point | 276 | 529 | [3][4][6][7][8] |

| 315 - 318 | 599 - 604.4 | [1] |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

1. Melting Point Determination (Capillary Method)

This method is a standard technique for accurate melting point determination.[3][5]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube)

-

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3] If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.[4]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed end down, through a long glass tube to compact the sample. The final packed height of the sample should be 2-3 mm.[7]

-

Heating:

-

Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.[3][7] If the approximate melting point is unknown, a rapid initial heating can be performed to find a rough estimate.[6] For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, about 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[4][7]

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, making sure the rubber band is above the oil level. Heat the side arm of the Thiele tube gently with a small flame to ensure even heating through convection.[2][6]

-

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6][7][8] A pure compound will have a sharp melting range of about 0.5-1.0°C.[6]

-

2. Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, or a melted solid, the Thiele tube method is a common and efficient micro-scale technique.[1]

-

Apparatus:

-

Thiele tube

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or microburner

-

-

Procedure:

-

Sample Preparation: Place a small amount of the liquid this compound (if melted) into the small test tube, filling it to a depth of about 1-2 cm.

-

Setup: Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band so that the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing heating oil. The rubber band should be above the oil level. Gently heat the side arm of the Thiele tube.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9][10] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid. Record this temperature.[1][9]

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the identification of an unknown solid organic compound by determining its physical properties.

Caption: Workflow for Solid Organic Compound Identification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. westlab.com [westlab.com]

- 4. jk-sci.com [jk-sci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Solubility of Isophthaloyl Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride, a key monomer in the synthesis of high-performance polymers such as polyamides and polyesters. Its utility in these synthetic processes is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, outlines a detailed experimental protocol for its solubility determination, and discusses the interplay between its solubility and reactivity. Due to the high reactivity of this compound, particularly its propensity to hydrolyze, quantitative solubility data in the public domain is scarce. This guide therefore focuses on qualitative solubility and provides a robust methodology for researchers to determine quantitative solubility in a controlled laboratory setting.

Introduction

This compound (1,3-benzenedicarbonyl dichloride) is a white crystalline solid at room temperature.[1] Its molecular structure, featuring two reactive acyl chloride groups on a benzene (B151609) ring, dictates its chemical behavior and solubility. The primary application of this compound is in polymerization reactions, where it is typically dissolved in an organic solvent to react with co-monomers such as diamines or diols.[1] The choice of solvent is crucial as it must dissolve the monomers without reacting with them, and it must also be suitable for the polymerization process.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Solubility | Source(s) |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Easily Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [1][3] |

| Chlorinated Solvents | Chloroform | Easily Soluble | [2] |

| Aliphatic Hydrocarbons | C6-C10 Aliphatic Hydrocarbons | Soluble (used for recrystallization) | [4] |

| Protic Solvents | Water, Alcohols | Reacts | [1][2][5] |

It is important to note that this compound reacts with protic solvents such as water and alcohols, leading to decomposition rather than simple dissolution.[1][2][5] Therefore, anhydrous conditions are essential when handling this compound in any organic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an anhydrous organic solvent. This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate and reproducible results.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., toluene, chloroform, N-methyl-2-pyrrolidone)

-

Inert gas (Nitrogen or Argon)

-

Schilder or glove box

-

Temperature-controlled shaker or water bath

-

Pre-weighed, oven-dried glass vials with PTFE-lined screw caps

-

Calibrated analytical balance (± 0.0001 g)

-

Syringes and 0.2 µm PTFE syringe filters

-

Oven for drying glassware and solids

3.2. Experimental Procedure

-

Preparation of Materials:

-

Dry all glassware, including vials and filter components, in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

-

Ensure the selected organic solvent is of high purity and has a low water content (< 50 ppm).

-

Handle this compound and prepare all solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility.

-

Record the total mass of the vial and the this compound.

-

Carefully add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a 0.2 µm PTFE syringe filter to the syringe and filter the solution into a pre-weighed, dry vial. This step is crucial to remove any suspended solid particles.

-

Record the mass of the vial containing the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial with the residue.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the total mass of the filtered solution.

-

Express the solubility in grams of solute per 100 grams of solvent ( g/100g ) or any other desired unit.

-

3.3. Safety Precautions

-

This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction of this compound with water produces hydrochloric acid gas. Avoid any contact with moisture.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any experimental work.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key considerations regarding the solubility and reactivity of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between the solubility and reactivity of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative evidence confirms its good solubility in a range of aprotic solvents, which is essential for its primary application in polymer synthesis. The high reactivity of this compound necessitates careful handling under anhydrous conditions to prevent decomposition. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions for the synthesis of advanced materials. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures would be a valuable contribution to the field of polymer chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isophthaloyl dichloride (1,3-benzenedicarbonyl dichloride). Due to the limited availability of public, high-resolution NMR data for this compound, this guide combines theoretical predictions based on established spectroscopic principles with available information on experimental conditions.

Introduction

This compound is a key bifunctional monomer used in the synthesis of various high-performance polymers, such as aramids and polyesters. A thorough understanding of its structure and purity is paramount for ensuring the quality and desired properties of the resulting materials. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for acquiring such spectra.

Predicted NMR Spectral Data

The structure of this compound, with its meta-substituted aromatic ring, gives rise to a distinct pattern in its NMR spectra. The two acyl chloride groups are strong electron-withdrawing groups, which significantly influence the chemical shifts of the aromatic protons and carbons.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.5 - 8.7 | Triplet (t) | ~1.5 - 2.0 | 1H |

| H-4 / H-6 | 8.2 - 8.4 | Doublet of Doublets (dd) | ~7.8 - 8.0, ~1.5 - 2.0 | 2H |

| H-5 | 7.7 - 7.9 | Triplet (t) | ~7.8 - 8.0 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 167 - 170 |

| C-1 / C-3 | 135 - 138 |

| C-2 | 138 - 141 |

| C-4 / C-6 | 130 - 133 |

| C-5 | 130 - 133 |

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the analysis of substituent effects on the benzene (B151609) ring. The strongly electron-withdrawing acyl chloride groups (-COCl) deshield the aromatic protons and carbons, causing them to resonate at a lower field (higher ppm values).

-

¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to spin-spin coupling between the non-equivalent protons.

-

H-2: This proton is situated between the two electron-withdrawing groups and is therefore expected to be the most deshielded, appearing at the lowest field. It will be split into a triplet by the two equivalent H-4/H-6 protons with a small meta-coupling constant.

-

H-4 / H-6: These two protons are chemically equivalent. Each will be split into a doublet of doublets by the adjacent H-5 (ortho-coupling) and the H-2 proton (meta-coupling).

-

H-5: This proton will be split into a triplet by the two adjacent H-4 and H-6 protons (ortho-coupling).

-

-

¹³C NMR Spectrum: Due to the symmetry of the molecule, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C=O: The carbonyl carbons of the acyl chloride groups are expected to appear at the lowest field, in the typical range for acid chlorides.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing substituents. The carbons directly attached to the acyl chloride groups (C-1/C-3) and the carbon in between them (C-2) will be significantly deshielded. The remaining carbons (C-4, C-5, C-6) will also be deshielded compared to unsubstituted benzene.

-

Experimental Protocols

The following provides a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice. Based on available literature, trifluoroacetic acid has also been used, though this is less standard and will significantly alter chemical shifts[1].

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃)[2].

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The logical workflow for the analysis of the NMR spectra of this compound is depicted in the following diagram.

Caption: Workflow for NMR analysis of this compound.

References

FT-IR spectral analysis of Isophthaloyl dichloride.

An In-depth Technical Guide to the FT-IR Spectral Analysis of Isophthaloyl Dichloride

Introduction

This compound (IPC) is an aromatic acyl chloride that serves as a crucial monomer in the synthesis of high-performance polymers, including aramids, polyamides, and polyesters. Its chemical structure, purity, and reactivity are of paramount importance in polymerization processes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative analysis of IPC, providing a unique molecular fingerprint that can confirm its identity, assess its purity, and detect the presence of impurities or degradation byproducts such as isophthalic acid. This guide provides a comprehensive overview of the FT-IR spectral analysis of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure of this compound

This compound, with the chemical formula C₈H₄Cl₂O₂, consists of a benzene (B151609) ring substituted at the 1 and 3 (meta) positions with two acyl chloride functional groups. The planar aromatic ring and the two reactive side chains give rise to a characteristic infrared spectrum. The key functional groups amenable to FT-IR analysis are the carbonyl group (C=O) of the acyl chloride, the carbon-chlorine bond (C-Cl), the aromatic carbon-carbon double bonds (C=C), and the aromatic carbon-hydrogen bonds (C-H).

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the principal peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3090 - 3050 | Weak | C-H Stretching | Aromatic C-H |

| ~1770 - 1735 | Strong | C=O Stretching | Acyl Chloride (C=O) |

| ~1600, ~1580, ~1480 | Medium | C=C Stretching | Aromatic Ring |

| ~1210 | Strong | C-C Stretching | Aromatic Ring-Carbonyl |

| ~900 - 850 | Strong | C-H Out-of-Plane Bending | Aromatic C-H (meta-disubstituted) |

| ~800 - 600 | Medium | C-Cl Stretching | Acyl Chloride (C-Cl) |

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film, or ATR) and the specific instrumentation used.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples and requires minimal sample preparation.

4.1 Materials and Equipment

-

FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[1]

-

This compound sample (solid)[2]

-

Spatula

-

Isopropyl alcohol or acetone (B3395972) for cleaning

-

Lint-free wipes

4.2 Procedure

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal surface, which is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Data Processing: The instrument software will automatically perform a background subtraction, Fourier transform, and convert the signal into an absorbance or transmittance spectrum.

-

Cleaning: After the analysis, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Spectral Interpretation

The FT-IR spectrum of this compound is dominated by a few key features:

-

Acyl Chloride C=O Stretch: The most prominent and characteristic band is the strong absorption in the 1770-1735 cm⁻¹ region.[3] This peak is a definitive indicator of the acyl chloride functional group. Its high frequency is due to the electron-withdrawing effect of the adjacent chlorine atom. The absence of a broad O-H stretching band (typically ~3300-2500 cm⁻¹) confirms that the sample has not hydrolyzed to the corresponding carboxylic acid.

-

Aromatic C=C Stretching: A series of medium-intensity peaks between 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

Aromatic C-H Bending: The strong absorption in the 900-850 cm⁻¹ range corresponds to the out-of-plane bending of the C-H bonds on the meta-disubstituted aromatic ring. The specific pattern in this "fingerprint" region is highly indicative of the 1,3-substitution pattern.

-

C-Cl Stretching: The C-Cl stretch of the acyl chloride group typically appears as a medium-intensity band in the 800-600 cm⁻¹ region.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectral analysis of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

References

Isophthaloyl Dichloride: A Technical Guide to its Hydrolytic Stability and Reactivity with Water

For Researchers, Scientists, and Drug Development Professionals

Isophthaloyl dichloride (IPC) is a highly reactive aromatic acyl chloride that serves as a critical monomer in the synthesis of high-performance polymers such as aramids (aromatic polyamides) and polyesters.[1][2] Its utility in various applications, including the development of advanced materials and potentially in drug delivery systems, necessitates a thorough understanding of its behavior in aqueous environments.[3][4] This technical guide provides an in-depth analysis of the hydrolytic stability and reactivity of this compound with water, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Hydrolytic Reactivity and Stability

This compound is highly susceptible to hydrolysis, reacting readily with water to ultimately form isophthalic acid.[4][5] This reactivity is a critical consideration in its handling, storage, and application, particularly in processes where moisture is present.[3][5] The hydrolysis proceeds rapidly, even at low temperatures.

Mechanism of Hydrolysis

The hydrolysis of this compound is a stepwise process. Initially, one of the two acyl chloride functional groups reacts with water to form a short-lived intermediate, a "half-acid" or isophthaloyl monochloride carboxylic acid.[6][7][8] This intermediate is also reactive and subsequently undergoes further hydrolysis to yield the final, stable product, isophthalic acid.[6][7][8]

The overall reaction can be summarized as follows:

This compound → Isophthaloyl Monochloride Carboxylic Acid ("Half-Acid") → Isophthalic Acid

This two-step hydrolysis pathway is a key characteristic of the reaction of this compound with water.

Quantitative Hydrolysis Data

Studies have quantified the rate of hydrolysis of this compound under various conditions. The reaction is rapid, with a significant portion of the initial compound hydrolyzing in a matter of minutes.

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) of this compound | 2.2 to 4.9 minutes | pH 4-9, 0°C | [6][7][8] |

| Observed First-Order Rate Constants (kₒᵦₛ) | 240 to 520 (x 10⁵ s⁻¹) | pH 4-9, 0°C | [6][7][8] |

| Extent of Hydrolysis | > 90% in less than 60 minutes | 0°C | [6][7][8] |

Table 1: Summary of Quantitative Data on the Hydrolysis of this compound.

Experimental Protocols for Determining Hydrolytic Stability

The hydrolytic stability of this compound can be assessed using various analytical techniques. The following outlines a general experimental approach based on methods cited in the literature.

Protocol 1: Determination of Hydrolysis Rate by Gas Chromatography/Flame Ionization Detection (GC/FID)

This method is suitable for monitoring the disappearance of the parent this compound over time.

1. Materials and Reagents:

-

This compound (high purity)

-

Buffered aqueous solutions (pH 4.0, 7.0, and 9.0)

-

Organic solvent for extraction (e.g., n-heptane)

-

Internal standard (for quantification)

-

Anhydrous sodium sulfate (B86663) (for drying)

2. Equipment:

-

Gas chromatograph with a flame ionization detector (GC/FID)

-

Appropriate GC column for separation

-

Thermostatically controlled reaction vessel (e.g., a jacketed beaker)

-

Stirrer

-

Microsyringes

-

Vials for sample collection

3. Procedure:

-

Prepare buffered aqueous solutions at the desired pH values and cool to the target temperature (e.g., 0°C) in the reaction vessel.

-

Initiate the reaction by adding a known concentration of this compound (dissolved in a small amount of a water-miscible, non-reactive solvent if necessary) to the stirred, buffered solution.

-

At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction and extract the remaining this compound by adding a known volume of a suitable organic solvent containing an internal standard.

-

Separate the organic layer and dry it using anhydrous sodium sulfate.

-

Analyze the organic extract by GC/FID to determine the concentration of this compound relative to the internal standard.

-

Plot the concentration of this compound versus time to determine the hydrolysis rate constant and half-life.

Protocol 2: Product Identification and Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of the parent compound, the "half-acid" intermediate, and the final isophthalic acid product.[6][8]

1. Materials and Reagents:

-

This compound

-

Buffered aqueous solutions (pH 4.0, 7.0, and 9.0)

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

-

Analytical standards for this compound, isophthalic acid, and the "half-acid" intermediate (if available).

2. Equipment:

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column for separation (e.g., a reverse-phase C18 column)

-

Thermostatically controlled reaction vessel

-

Stirrer

-

Syringes and filters for sample preparation

3. Procedure:

-

Follow steps 1 and 2 from Protocol 1 to initiate the hydrolysis reaction.

-

At various time points, withdraw a sample of the reaction mixture.

-

Immediately quench the reaction, if necessary, by adding a suitable agent or by rapid dilution with the mobile phase.

-

Filter the sample to remove any particulate matter.

-

Inject the sample into the HPLC system.

-

Separate and quantify the concentrations of this compound, the "half-acid" intermediate, and isophthalic acid by comparing their peak areas to those of analytical standards.

-

Plot the concentrations of all three species as a function of time to elucidate the reaction pathway and kinetics.

Visualizing the Hydrolysis Pathway and Experimental Workflow

Graphical representations can aid in understanding the processes involved in the study of this compound hydrolysis.

Caption: Hydrolysis pathway of this compound.

Caption: Experimental workflow for hydrolysis studies.

Conclusion

This compound exhibits significant reactivity towards water, undergoing rapid hydrolysis through a "half-acid" intermediate to form isophthalic acid. This high reactivity is a defining characteristic that must be carefully managed in its industrial and research applications. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for scientists and professionals working with this important chemical intermediate, enabling a better understanding and control of its behavior in aqueous environments. The non-persistent nature of this compound and its hydrolysis intermediates in water is also a key takeaway for environmental and toxicological assessments.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS 99-63-8 - Chemical Supplier Unilong [unilongindustry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophthaloyl dichloride synthesis from isophthalic acid.

An In-Depth Technical Guide to the Synthesis of Isophthaloyl Dichloride from Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (IPC) is a critical chemical intermediate in the production of high-performance polymers, most notably poly(m-phenyleneisophthalamide) (Nomex®), a material renowned for its exceptional thermal resistance and flame-retardant properties.[1] It also serves as a key building block in the synthesis of polyarylates, polyesters, and as a stabilizer for urethane (B1682113) prepolymers.[1][2] The purity of this compound is paramount, as it directly influences the properties of the resulting polymers.

This technical guide provides a comprehensive overview of the primary synthesis routes for producing this compound from isophthalic acid, focusing on methodologies, reaction conditions, and purification processes.

Core Synthesis Methodologies

The conversion of isophthalic acid to this compound involves the replacement of the carboxylic acid hydroxyl groups with chlorine atoms.[2] The most common industrial methods employ chlorinating agents such as thionyl chloride (SOCl₂). Alternative methods include the use of phosgene (B1210022) (COCl₂) or a multi-step process starting from m-xylene (B151644).[3][4][5]

Data Summary of Synthesis Protocols

The following table summarizes quantitative data from various patented methods for the synthesis of this compound, providing a comparative overview of reactants, conditions, and outcomes.